molecular formula C₂K₂N₂O₄ B033237 1,2-Diazenedicarboxylic acid CAS No. 4910-62-7

1,2-Diazenedicarboxylic acid

Cat. No.: B033237
CAS No.: 4910-62-7
M. Wt: 118.05 g/mol
InChI Key: USVVENVKYJZFMW-ONEGZZNKSA-N
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Description

1,2-Diazenedicarboxylic acid is an organic compound with the molecular formula C2H2N2O4. It is characterized by the presence of a diazene group (N=N) flanked by two carboxylic acid groups (COOH). This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

The primary targets of 1,2-Diazenedicarboxylic acid are proteins with free -SH groups . The compound has been studied for its interaction with aldolase, a key enzyme involved in the glycolysis and gluconeogenesis pathways .

Mode of Action

This compound interacts with its targets through a unique mechanism. It reacts with free -SH groups in proteins, forming an intermediate [RNCONHN(S-aldolase)CONR] . The reactivity of the diazenes with free -SH groups decreases in a specific order . This intermediate can then be used for -S-S- cross-linking with -SH-group-containing molecules .

Biochemical Pathways

The interaction of this compound with proteins affects various biochemical pathways. For instance, it has been shown to induce the formation of soluble aldolase polymers, which retain an average of 50% of the initial enzymatic activity . This suggests that the compound may influence the glycolysis and gluconeogenesis pathways by modulating the activity of aldolase .

Pharmacokinetics

Given its reactivity with proteins, it is likely that the compound’s bioavailability and pharmacokinetics are influenced by its interactions with protein targets and the formation of intermediates .

Result of Action

The action of this compound results in the formation of soluble aldolase polymers from the oxidation of aldolase -SH groups . These polymers retain an average of 50% of the initial enzymatic activity . After reduction with dithiothreitol, aldolase polymers form unimers with a specific activity equal to that of native aldolase .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, at pH 6.5 and 5°C, moderately slow disulfide bond formation occurs in protein due to interaction with diazene . In the absence of free -SH groups, a slow decomposition of the diazene-aldolase intermediate proceeds within several days .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diazenedicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of hydrazine derivatives. For instance, the oxidation of hydrazinecarboxylic acid can yield this compound under controlled conditions. The reaction typically requires an oxidizing agent such as hydrogen peroxide or potassium permanganate .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale oxidation processes. These processes involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Diazenedicarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted diazenes, and oxidized compounds. These products have significant applications in organic synthesis and industrial processes .

Scientific Research Applications

1,2-Diazenedicarboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diazenedicarboxylic acid is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo both oxidation and reduction reactions, as well as its participation in substitution reactions, makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

(E)-carboxyiminocarbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2O4/c5-1(6)3-4-2(7)8/h(H,5,6)(H,7,8)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVVENVKYJZFMW-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N=NC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(/N=N/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4910-62-7
Record name Potassium azodicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004910627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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